Benzaldehyde 4-nitrophenylhydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

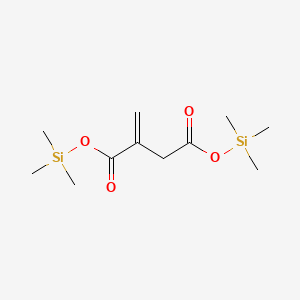

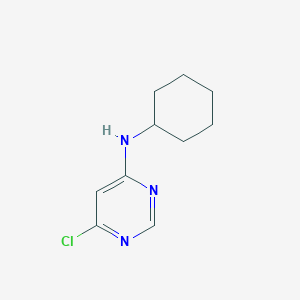

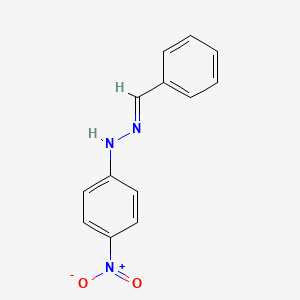

Benzaldehyde 4-nitrophenylhydrazone is a chemical compound with the linear formula C13H11N3O2 . It has a molecular weight of 241.252 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H11N3O2 . The compound is essentially planar .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point ranging from 193.0 to 197.0 degrees Celsius . The compound should be stored under inert gas .Aplicaciones Científicas De Investigación

Photoisomerization Studies

Benzaldehyde 4-nitrophenylhydrazone and its derivatives have been studied for their photoisomerization properties. Research by Condorelli et al. (1975) found that the isomerization of these compounds follows different paths in direct and sensitized reactions. This has implications for understanding the behavior of these molecules under different light conditions, potentially useful in photochemistry applications (Condorelli et al., 1975).

Nonlinear Optical Applications

Seo et al. (2012) investigated new 4-nitrophenylhydrazone crystals, including this compound, for nonlinear optical applications. Their findings suggest that these crystals could be useful in the development of materials for optical technologies due to their unique packing motifs and hydrogen-bonded chains (Seo et al., 2012).

Ultraviolet Spectra Analysis

The ultraviolet (UV) spectra of nitrophenylhydrazones, including this compound, have been analyzed by Rappoport and Sheradsky (1968). This research is crucial for understanding the electronic properties and behavior of these compounds under UV light, which is essential for applications in UV spectroscopy and materials science (Rappoport & Sheradsky, 1968).

Colorimetric pH Measurements

This compound has been suggested as an indicator for colorimetric pH measurements, especially in high-alkaline ranges. This application, as reported by Guzmán et al. (1979), is important in analytical chemistry for pH testing and monitoring (Guzmán et al., 1979).

Kinetic Analysis in Chemical Reactions

Research by Rodriquez-Pastor et al. (1986) on the kinetics of benzaldehyde phenylhydrazone formation and hydrolysis provides insights into the reaction mechanisms of these compounds. Such studies are vital for industrial applications where precise control over reaction kinetics is necessary (Rodriquez-Pastor et al., 1986).

Safety and Hazards

Benzaldehyde 4-nitrophenylhydrazone is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzaldehyde 4-nitrophenylhydrazone involves the reaction of benzaldehyde with 4-nitrophenylhydrazine in the presence of an acid catalyst.", "Starting Materials": [ "Benzaldehyde", "4-nitrophenylhydrazine", "Acid catalyst" ], "Reaction": [ "Mix benzaldehyde and 4-nitrophenylhydrazine in a 1:1 molar ratio in a reaction flask", "Add a few drops of acid catalyst to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Filter the solid product and wash with cold water", "Recrystallize the product from ethanol to obtain pure Benzaldehyde 4-nitrophenylhydrazone" ] } | |

Número CAS |

3078-09-9 |

Fórmula molecular |

C13H11N3O2 |

Peso molecular |

241.24 g/mol |

Nombre IUPAC |

N-[(Z)-benzylideneamino]-4-nitroaniline |

InChI |

InChI=1S/C13H11N3O2/c17-16(18)13-8-6-12(7-9-13)15-14-10-11-4-2-1-3-5-11/h1-10,15H/b14-10- |

Clave InChI |

NOIFWEYOLLHIMW-UVTDQMKNSA-N |

SMILES isomérico |

C1=CC=C(C=C1)/C=N\NC2=CC=C(C=C2)[N+](=O)[O-] |

SMILES |

C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |

SMILES canónico |

C1=CC=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Benzaldehyde 4-nitrophenylhydrazone interesting for nonlinear optics?

A1: this compound belongs to the hydrazone family, a class of organic compounds recognized for their potential in second-order nonlinear optics []. These materials are of interest due to their ability to modify the frequency of light, enabling applications like optical switching and frequency conversion.

Q2: How efficient is this compound in exhibiting second-order nonlinear optical properties?

A2: Research shows that this compound displays significant second-order nonlinear optical activity in its crystalline form []. Specifically, a derivative, 4-(dimethylamino)-benzaldehyde-4-nitrophenylhydrazone (DANPH), exhibits promising preliminary linear and nonlinear optical data in its crystalline form [].

Q3: What structural features contribute to the nonlinear optical properties of this compound?

A3: The molecule's structure plays a crucial role in its nonlinear optical behavior.

- Planar Structure: Both this compound [] and its derivative DANPH [] exhibit a largely planar structure, with a small dihedral angle between the two aromatic rings. This planarity enhances the molecule's ability to interact with light and exhibit nonlinear optical effects.

- Hydrogen Bonding: The presence of hydrogen bonds influences the molecular packing in the crystal structure [, ]. This packing arrangement is essential for maximizing the nonlinear optical response of the material. In DANPH, hydrogen bonds contribute to the formation of head-to-tail chains, affecting the overall packing arrangement [].

- Electron Donor-Acceptor System: The presence of the nitro group (electron acceptor) and the benzaldehyde moiety (electron donor) creates a push-pull electronic system within the molecule []. This donor-acceptor configuration contributes significantly to the molecule's hyperpolarizability, a key factor in its nonlinear optical properties.

Q4: Have any computational studies been conducted on this compound or its derivatives?

A4: Yes, semi-empirical quantum-chemical calculations have been employed to investigate and elucidate the nonlinear optical properties of hydrazone derivatives, including this compound []. These calculations provide insights into the molecular origins of the observed nonlinear optical behavior.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.